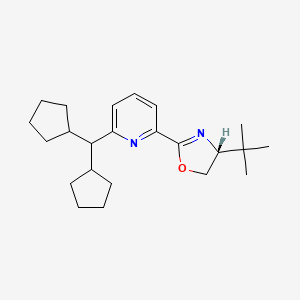
(R)-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound featuring a tert-butyl group, a pyridine ring, and a dihydrooxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.
Introduction of the Dicyclopentylmethyl Group: This step involves the alkylation of the pyridine ring with a dicyclopentylmethyl halide under basic conditions.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through the cyclization of an amino alcohol with a carboxylic acid derivative.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the dihydrooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include alkyl halides, amines, and thiols, often under basic or acidic conditions.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and dihydrooxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of new drugs, particularly those targeting the central nervous system.
Industry
In industry, ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(tert-Butyl)-2-(6-(cyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a cyclopentylmethyl group instead of a dicyclopentylmethyl group.
®-4-(tert-Butyl)-2-(6-(methyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a methyl group instead of a dicyclopentylmethyl group.
®-4-(tert-Butyl)-2-(6-(phenyl)pyridin-2-yl)-4,5-dihydrooxazole: Similar structure but with a phenyl group instead of a dicyclopentylmethyl group.
Uniqueness
The uniqueness of ®-4-(tert-Butyl)-2-(6-(dicyclopentylmethyl)pyridin-2-yl)-4,5-dihydrooxazole lies in its dicyclopentylmethyl group, which provides steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
IUPAC Name |
(4R)-4-tert-butyl-2-[6-(dicyclopentylmethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O/c1-23(2,3)20-15-26-22(25-20)19-14-8-13-18(24-19)21(16-9-4-5-10-16)17-11-6-7-12-17/h8,13-14,16-17,20-21H,4-7,9-12,15H2,1-3H3/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKFDYBFLUXNLY-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C(C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
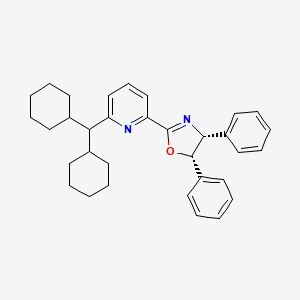
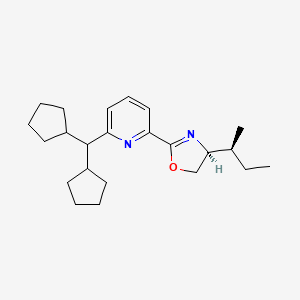

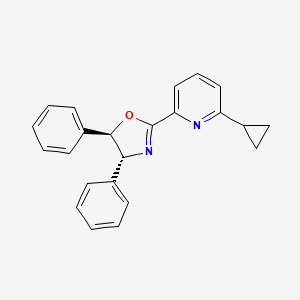
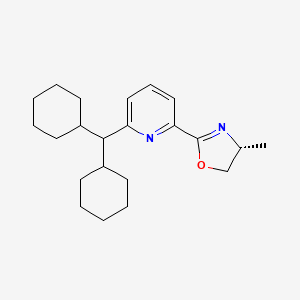
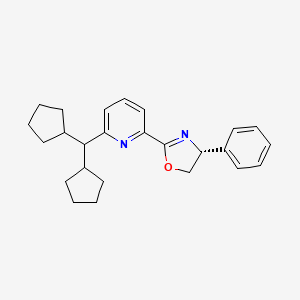

![(3aR,8aS)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243184.png)
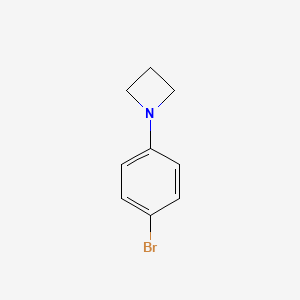
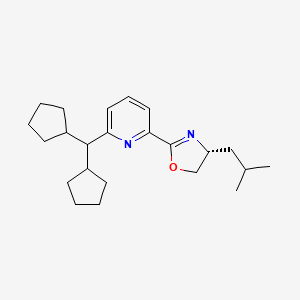
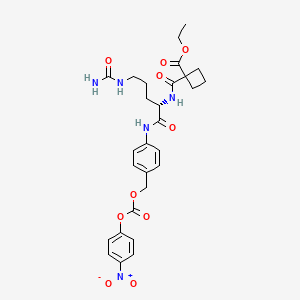

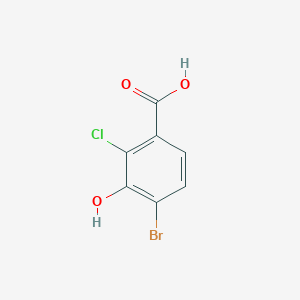
![(3aR,8aS)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8243219.png)
